molecular formula C7H12ClNO2 B6223427 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride CAS No. 2763760-01-4

1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

Cat. No. B6223427
CAS RN: 2763760-01-4
M. Wt: 177.6
InChI Key:
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Description

1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride (ABH) is an important organic compound used in a variety of applications in the scientific research and medical industries. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has a variety of applications in scientific research. It has been used as a reagent in the synthesis of peptides and peptidomimetics, and as a catalyst in the synthesis of heterocyclic compounds. It has also been used in the synthesis of chiral compounds, as an intermediate in the synthesis of pharmaceuticals, and as a reagent in the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is not well understood. However, it is known that 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can act as a proton donor, and it can also act as a Lewis acid. It has also been shown to form complexes with transition metals, which can be used in various reactions. In addition, 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can act as a catalyst in the hydroformylation of alkenes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride are not well understood. However, it has been shown to increase the activity of enzymes involved in the metabolism of fatty acids, and it has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates. In addition, 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has been shown to increase the activity of enzymes involved in the synthesis of lipids.

Advantages and Limitations for Lab Experiments

The advantages of using 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride in laboratory experiments include its low cost and its availability. In addition, 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is relatively easy to synthesize, and it can be used in a variety of reactions. The main limitation of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is its instability, which can lead to decreased yields in some reactions.

Future Directions

There are a variety of potential future directions for 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride. One potential direction is the development of new methods for the synthesis of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride. Another potential direction is the development of new applications for 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride, such as its use as a reagent in the synthesis of fluorinated compounds. Additionally, further research could be conducted to determine the biochemical and physiological effects of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride. Finally, further research could be conducted to investigate the mechanism of action of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride.

Synthesis Methods

1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is synthesized through a variety of methods. The most common method is the reaction of α-bromo-β-amino acid esters with 2-chloroethanol to form the intermediate 2-chloro-1-amino-bicyclo[2.1.1]hexane-2-carboxylic acid. This intermediate is then reacted with hydrochloric acid to form 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride. Other methods include the reaction of ethyl 3-bromo-2-oxopropanoate with ethyl chloroacetate, the reaction of ethyl 2-chloro-3-oxopropanoate with ethyl chloroacetate, and the reaction of ethyl 3-bromo-2-oxopropanoate with ethyl chloroacetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Ammonia", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Bromination of cyclohexene to form 1-bromocyclohexene", "2. Addition of sodium borohydride to 1-bromocyclohexene to form 1-cyclohexenylmethanol", "3. Oxidation of 1-cyclohexenylmethanol to form 1-cyclohexenylmethanal", "4. Reaction of 1-cyclohexenylmethanal with ammonia to form 1-aminobicyclo[2.1.1]hexane-2-carboxaldehyde", "5. Reduction of 1-aminobicyclo[2.1.1]hexane-2-carboxaldehyde with sodium borohydride to form 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid", "6. Formation of 1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride by reaction with hydrochloric acid", "7. Purification of the product by recrystallization from ethanol and drying" ] }

CAS RN

2763760-01-4

Product Name

1-aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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